molecular formula C12H14O3 B1597659 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one CAS No. 50544-72-4

7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one

Cat. No.: B1597659
CAS No.: 50544-72-4
M. Wt: 206.24 g/mol
InChI Key: OGVKPSHYVRAUCB-UHFFFAOYSA-N
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Description

7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one is a chemical compound belonging to the chromenone family This compound is characterized by its chromenone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one typically involves the cyclization of substituted resorcinols with appropriate reagents. One common method involves the reaction of substituted resorcinols with 2-benzylidene malononitriles or nitrophenylboronic acid as a green catalyst. The reaction is carried out under reflux conditions, often in the presence of a base such as potassium carbonate, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize green chemistry principles to minimize environmental impact. Methods such as one-pot synthesis, recyclable catalysts, and reactions in aqueous media are employed to enhance yield, reduce reaction time, and eliminate byproducts .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced chromenones, and various substituted chromenone compounds. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chromenone core can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-hydroxy-2,2,8-trimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-7-9(13)5-4-8-10(14)6-12(2,3)15-11(7)8/h4-5,13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVKPSHYVRAUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(CC2=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369485
Record name 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50544-72-4
Record name 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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